2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Beschreibung

Molecular Architecture and Crystallographic Features

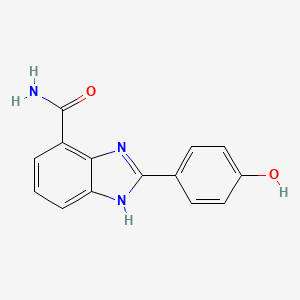

The molecular structure of 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide (C₁₄H₁₁N₃O₂, molecular weight: 253.26 g/mol) comprises a benzimidazole core substituted at the 4-position with a carboxamide group and at the 2-position with a 4-hydroxyphenyl moiety. The benzimidazole ring system adopts a planar conformation, with the 4-carboxamide group (-CONH₂) and 2-(4-hydroxyphenyl) substituent oriented perpendicular to the plane to minimize steric hindrance.

Crystallographic studies of analogous benzimidazole derivatives reveal orthorhombic or monoclinic crystal systems. For example, 1H-benzimidazole-2-carboxamide crystallizes in the orthorhombic space group Pccn with lattice parameters a = 9.9071(14) Å, b = 11.1950(19) Å, and c = 13.315(2) Å. Hydrogen bonding between the carboxamide NH₂ and adjacent benzimidazole nitrogen atoms stabilizes the crystal lattice, forming a three-dimensional network. The 4-hydroxyphenyl group participates in intermolecular O–H···N hydrogen bonds, further enhancing structural rigidity.

Table 1: Key Molecular and Crystallographic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₁N₃O₂ | |

| Molecular weight | 253.26 g/mol | |

| Crystal system (analog) | Orthorhombic (Pccn) or monoclinic | |

| Hydrogen bonding motifs | N–H···O, O–H···N |

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUGHMOSYJCJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431617 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188106-83-4 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide, this involves:

-

Formation of 4-Carboxy Intermediate :

-

Introduction of the 4-Hydroxyphenyl Group :

Amidation Strategies for Carboxamide Formation

CDI-Mediated Activation

The patent CN101781256B outlines a robust protocol for converting carboxylic acids to carboxamides:

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| 1 | CDI, DMF, rt, 30 min | Carboxylic acid activation | - |

| 2 | Amine (e.g., NH₃), 20–100°C, 2–24 h | Nucleophilic acyl substitution | 90–94 |

Example :

-

4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (23 mmol) reacts with CDI (23 mmol) in DMF, followed by ammonia, yielding the carboxamide at 94%.

Functionalization of the C2 Position

Suzuki-Miyaura Cross-Coupling

An alternative approach employs palladium-catalyzed coupling:

-

2-Bromo-1H-benzimidazole-4-carboxamide + 4-hydroxyphenylboronic acid → Target compound.

-

Optimized with Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 h.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆, 400 MHz) :

Chromatographic Purity

Biological Evaluation and SAR Insights

PARP Inhibition Activity

Cytotoxicity Potentiation

Challenges and Optimization

Solubility Issues

Regioselectivity in Benzimidazole Formation

-

Unsubstituted o-phenylenediamine leads to C4/C7 isomerism.

-

Mitigation : Use of 3-nitro-o-phenylenediamine followed by reduction ensures C4-carboxamide specificity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Mitsunobu + CDI | High regioselectivity, mild conditions | Costly reagents (DEAD, CDI) | 85–94 |

| Suzuki + Aminolysis | Scalable, avoids Mitsunobu | Requires Pd catalysts | 70–80 |

Analyse Chemischer Reaktionen

NU1085 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: NU1085 kann Substitutionsreaktionen eingehen, insbesondere am Benzimidazol-Kern, wobei Substituenten durch andere funktionelle Gruppen ersetzt werden können.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Applications

Anticancer Properties

Research has demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits potent anticancer properties. It has been shown to enhance the efficacy of established chemotherapeutic agents like temozolomide and topotecan against various cancer cell lines. Specifically, studies indicate that this compound can increase the cytotoxicity of these drugs, suggesting a synergistic effect that may improve treatment outcomes for patients with cancers such as leukemia, melanoma, and breast cancer .

Mechanism of Action

The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. By inhibiting PARP, this compound disrupts the repair of DNA damage in cancer cells, leading to increased cell death. This property positions it as a promising candidate for combination therapies aimed at enhancing the effectiveness of existing cancer treatments.

Antiviral Activity

Inhibition of Viral Replication

In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Studies have reported its efficacy against various viruses, including hepatitis C virus (HCV) and enteroviruses. The compound's structural characteristics allow it to interfere with viral replication mechanisms, thereby reducing viral load in infected cells .

Research Findings

For instance, benzimidazole derivatives have been synthesized and evaluated for their antiviral activities, with some exhibiting low nanomolar effective concentrations against HCV. The addition of specific functional groups to the benzimidazole core has been linked to enhanced antiviral potency, highlighting the importance of structural modifications in developing effective antiviral agents .

Biochemical Tool Compound

Applications in Biochemical Research

this compound serves as a valuable tool compound in biochemical research. Its ability to inhibit PARP makes it useful for studying DNA repair mechanisms and cellular responses to DNA damage. Researchers utilize this compound to explore the interplay between DNA repair pathways and cancer progression.

Synthesis and Derivatives

The synthesis of derivatives based on this compound is an ongoing area of research. Various synthetic routes have been explored to develop analogs with potentially enhanced biological activities. These derivatives are tested for their pharmacological profiles, including their effects on different cancer cell lines and their ability to inhibit viral infections .

Summary Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Benzimidazole core with hydroxyphenyl group | Potent PARP inhibitor; enhances cytotoxicity of other drugs |

| 2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide | Similar core structure | Different hydroxy substitution position affects activity |

| Benzimidazole | Basic structure without additional groups | Lacks specific biological activity |

| 1H-benzimidazole-5-carboxylic acid | Carboxylic acid instead of carboxamide | Different functional group affects solubility |

Wirkmechanismus

NU1085 exerts its effects by inhibiting poly(ADP-ribose) polymerase, an enzyme that plays a crucial role in the repair of DNA strand breaks . By inhibiting this enzyme, NU1085 prevents the repair of DNA damage, leading to increased cytotoxicity in cancer cells. The molecular targets of NU1085 include the catalytic domain of poly(ADP-ribose) polymerase, where it binds and inhibits the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Potency :

- The position and nature of substituents on the phenyl ring significantly influence PARP inhibition. For example, 78 (Ki = 1.6 nM) with a 4-hydroxymethyl group is ~4-fold more potent than 45 , likely due to enhanced hydrogen bonding or hydrophobic interactions .

- Fluorine substitution in 22b (Ki = 1 nM) improves both enzyme inhibition and cellular potency, while the pyrrolidine moiety enhances blood-brain barrier penetration, making it effective in intracranial tumor models .

Hydrogen Bonding vs. Hydrophobic Interactions :

- 45 and 44 share identical Ki values (6 nM), but their binding modes differ: the 4-hydroxyphenyl group in 45 forms hydrogen bonds, whereas the 3-methoxyphenyl group in 44 engages in hydrophobic interactions .

QSAR-Driven Design :

- Derivatives like ABT-472 (2-(1-propylpiperidin-4-yl)-) were optimized using quantitative structure-activity relationship (QSAR) models, emphasizing the importance of bulky substituents for PARP binding .

Pharmacokinetic and Therapeutic Comparisons

- Bioavailability : 22b (A-966492) exhibits superior oral bioavailability across species and distributes effectively into tumor tissue, unlike 45 , which lacks pharmacokinetic data in vivo .

- Combination Therapy: While 45 enhances temozolomide and topotecan in vitro, 22b demonstrates in vivo efficacy in melanoma and breast cancer xenografts, both as a single agent and in combination with carboplatin .

- Therapeutic Scope : Nitroxide-modified derivatives (e.g., 4h ) show dual antioxidant and PARP inhibitory activity but with reduced potency compared to 45 , highlighting a trade-off between multifunctionality and target specificity .

Biologische Aktivität

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as a benzimidazole derivative, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial effects.

Key Features:

- Hydroxyl Group : The presence of the hydroxyl group at the para position enhances its interaction with biological targets.

- Carboxamide Group : This functional group is crucial for the compound's biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a similar structure demonstrated potent inhibition of cancer cell proliferation, particularly against breast cancer cell lines such as MDA-MB-231.

Case Study: Antiproliferative Effects

In a comparative study:

- Compound : this compound

- Cell Line : MDA-MB-231

- IC50 Value : 8 µg/mL (indicative of significant growth inhibition compared to standard treatments) .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It was observed to inhibit key inflammatory mediators such as TNF-alpha and IL-1β in various in vitro assays.

The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which is crucial in the regulation of immune response and inflammation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against both bacterial and fungal strains. Its effectiveness was tested against:

- Bacteria : Staphylococcus aureus (including MRSA), with MIC values around 4 µg/mL.

- Fungi : Candida albicans, showing moderate activity with MIC values of 64 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicated a significant ability to reduce oxidative stress markers, contributing to its therapeutic potential in oxidative stress-related diseases .

Research Findings and Data Summary

Q & A

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide, and how can reaction yields be systematically improved?

- Methodological Answer : Begin with condensation reactions between 4-hydroxyaniline and benzimidazole precursors, as seen in analogous carboxamide syntheses . Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to optimize reaction conditions . Monitor intermediates via HPLC or FTIR to identify bottlenecks . Computational reaction path searches (e.g., using quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify aromatic proton environments and carboxamide functionality . FTIR confirms hydroxyl (-OH) and amide (C=O) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substitution patterns .

Q. What in vitro assays are appropriate for the initial evaluation of its biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity . For antimicrobial potential, conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria . Cytotoxicity can be screened via MTT assays on human cell lines, with dose-response curves to determine IC₅₀ values. Always include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Q. How can factorial design be applied to optimize reaction conditions for this compound?

- Methodological Answer : Implement a 2³ factorial design to test variables like temperature (60–100°C), catalyst concentration (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze main effects and interactions using ANOVA to identify statistically significant factors. Follow up with response surface methodology (RSM) to refine optimal conditions .

Advanced Research Questions

Q. What computational strategies can predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses in enzyme active sites . Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100-ns trajectories. Combine with QM/MM (Quantum Mechanics/Molecular Mechanics) to study electronic interactions at binding sites . Use PubChem data to cross-reference similar compounds’ bioactivity .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay protocols, cell lines) causing inconsistencies . Replicate key studies under standardized conditions, controlling for pH, serum concentration, and incubation time. Use Bayesian statistical models to quantify uncertainty and isolate confounding factors .

Q. What methods are effective for separating enantiomers or polymorphs of this compound?

- Methodological Answer : For enantiomers, employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases . For polymorphs, use differential scanning calorimetry (DSC) to identify thermal transitions, followed by solvent-mediated crystallization under controlled supersaturation . PXRD (Powder X-ray Diffraction) can distinguish crystalline forms post-separation .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with biobased alternatives (cyclopentyl methyl ether) . Optimize atom economy via one-pot multicomponent reactions. Use heterogeneous catalysts (e.g., immobilized palladium) for easy recovery and reuse . Apply E-factor analysis to quantify waste reduction, targeting a score <5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.